3-(2-(diethylamino)ethyl)-N-isopropyl-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

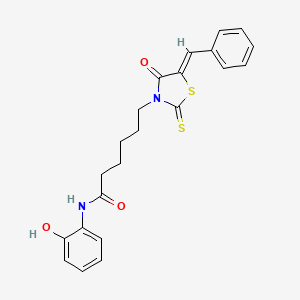

3-(2-(diethylamino)ethyl)-N-isopropyl-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C18H26N4O2S and its molecular weight is 362.49. The purity is usually 95%.

BenchChem offers high-quality 3-(2-(diethylamino)ethyl)-N-isopropyl-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-(diethylamino)ethyl)-N-isopropyl-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

- DEA-TQ has been investigated for its antibacterial properties. Random copolymers of 2-hydroxy ethyl methacrylate (HEMA) and DEA-TQ were synthesized and characterized. These copolymers demonstrated good antibacterial activity against tested bacteria, including MRSA, S. aureus, and K. pneumonia. The minimum inhibitory concentration (MIC) values ranged from 15.625 µg/mL to >1000 µg/mL .

- DEA-TQ-containing nanoparticles have shown dynamic swelling behavior in response to changes in pH. These nanoparticles could be useful for targeted drug delivery or controlled release systems .

- DEA-TQ-modified hollow mesoporous silica nanoparticles (HMSNs) were developed. These modified HMSNs facilitated easy drug encapsulation and rapid release. The high loading capacity of DEA-TQ made it a promising candidate for drug delivery systems .

- DEA-TQ derivatives have been explored for their antifungal properties. The PR-TPB complex, which includes DEA-TQ, exhibited good activity against both Gram-positive bacteria (e.g., S. aureus) and yeast (e.g., Candida albicans) .

- DEA-TQ is a pH-sensitive polymer. Recent studies have also indicated its temperature responsiveness. Copolymers containing DEA-TQ units could be tailored for specific applications .

- DEA-TQ derivatives could potentially serve as imaging agents due to their unique chemical structure. Further research is needed to explore their suitability for diagnostic imaging .

Antibacterial Activity

pH-Responsive Nanoparticles

Surface Modification for Drug Delivery

Antifungal Activity

pH-Sensitive Polymers

Biomedical Imaging Agents

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(2-(diethylamino)ethyl)-N-isopropyl-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide' involves the condensation of 2-(diethylamino)ethylamine with N-isopropyl-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid followed by cyclization and amidation reactions.", "Starting Materials": [ "2-(diethylamino)ethylamine", "N-isopropyl-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid", "N,N-dimethylformamide (DMF)", "triethylamine (TEA)", "ethyl chloroformate", "sodium bicarbonate (NaHCO3)", "diethyl ether", "water" ], "Reaction": [ "Step 1: To a solution of N-isopropyl-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid (1.0 g, 3.8 mmol) in DMF (10 mL) and TEA (1.2 mL, 8.6 mmol) at room temperature, ethyl chloroformate (0.5 mL, 5.3 mmol) is added dropwise with stirring. The reaction mixture is stirred for 30 min at room temperature.", "Step 2: To the above reaction mixture, 2-(diethylamino)ethylamine (0.5 mL, 3.8 mmol) is added dropwise with stirring. The reaction mixture is stirred for 2 h at room temperature.", "Step 3: The reaction mixture is poured into a mixture of ice-water (50 mL) and NaHCO3 (1.0 g, 11.9 mmol) and extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with water (20 mL), dried over anhydrous Na2SO4, and concentrated under reduced pressure.", "Step 4: The crude product is purified by column chromatography using ethyl acetate/hexane (1:4) as the eluent to afford the desired product '3-(2-(diethylamino)ethyl)-N-isopropyl-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide' as a white solid (0.8 g, 60% yield)." ] } | |

Número CAS |

422527-89-7 |

Nombre del producto |

3-(2-(diethylamino)ethyl)-N-isopropyl-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide |

Fórmula molecular |

C18H26N4O2S |

Peso molecular |

362.49 |

Nombre IUPAC |

3-[2-(diethylamino)ethyl]-4-oxo-N-propan-2-yl-2-sulfanylidene-1H-quinazoline-7-carboxamide |

InChI |

InChI=1S/C18H26N4O2S/c1-5-21(6-2)9-10-22-17(24)14-8-7-13(16(23)19-12(3)4)11-15(14)20-18(22)25/h7-8,11-12H,5-6,9-10H2,1-4H3,(H,19,23)(H,20,25) |

Clave InChI |

HLLUIJMONSZTSB-UHFFFAOYSA-N |

SMILES |

CCN(CC)CCN1C(=O)C2=C(C=C(C=C2)C(=O)NC(C)C)NC1=S |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-tert-butyl-1,2-oxazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2547326.png)

![4-Methyl-3-{[(4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B2547328.png)

![3-(2-ethoxyethyl)-9-(4-ethoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2547329.png)

![2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2547331.png)

![(E)-3-methyl-N-(6-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)isoxazole-5-carboxamide](/img/structure/B2547332.png)

![N-{2-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethyl}-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2547340.png)

![3-Propan-2-yl-5-[[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2547343.png)

![Tert-butyl 4-[(cyclopropylmethyl)amino]-4-(hydroxymethyl)piperidine-1-carboxylate](/img/structure/B2547344.png)

![6-(3-Chloro-2-methylphenyl)-4-methyl-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2547349.png)